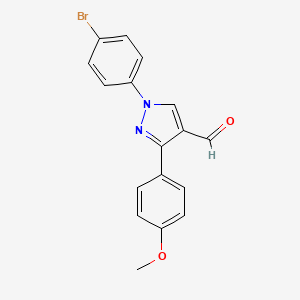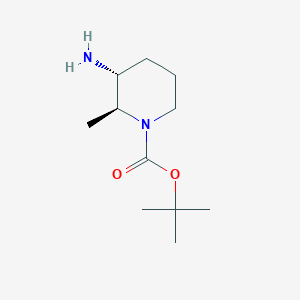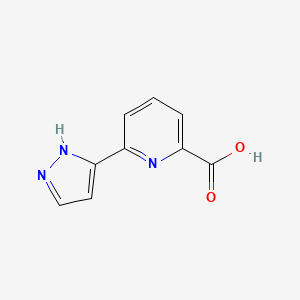![molecular formula C17H6F12O3 B6357717 Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% CAS No. 2301855-65-0](/img/structure/B6357717.png)
Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% (BDC-95) is an organic compound that has been used in a variety of scientific research applications. BDC-95 is a highly efficient and versatile reagent, which has been utilized in the synthesis of new molecules, in the study of biochemical and physiological processes, and in the development of new materials. BDC-95 has a wide range of potential applications in the laboratory, and can be used to create a variety of products.
Aplicaciones Científicas De Investigación
Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% has been used in a variety of scientific research applications. It has been employed in the synthesis of new molecules, in the study of biochemical and physiological processes, and in the development of new materials. Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% has been used in the synthesis of novel polymers, in the preparation of novel catalysts, and in the synthesis of complex organic molecules. It has also been used in the study of enzyme activity and in the study of drug metabolism.
Mecanismo De Acción
The mechanism of action of Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% is based on its ability to act as a Lewis acid catalyst. Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% can form a complex with an electron-rich substrate, and this complex can then act as a catalyst for the reaction of the substrate with a nucleophile. This reaction can occur at room temperature, and the product can be isolated in high yield.
Biochemical and Physiological Effects
Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% has been used to study the biochemical and physiological effects of various compounds. It has been used to study the metabolism of drugs and to study the effects of various drugs on the body. Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% has also been used to study the effects of hormones and to study the effects of various compounds on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% in laboratory experiments is its high efficiency and versatility. Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% is easy to use, and it can be used to synthesize a variety of products in high yield. It is also non-toxic and environmentally friendly. The main limitation of Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% is its cost, as it is more expensive than other reagents.
Direcciones Futuras
The future of Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% is very promising. In the future, it may be used to synthesize a variety of new compounds and materials, and to study the biochemical and physiological effects of various compounds. It may also be used to develop new methods for drug delivery, and to study the effects of various drugs on the body. Additionally, Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% may be used to study the effects of various compounds on the immune system, and to study the effects of hormones. Finally, Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% may be used to develop new catalysts and to study enzyme activity.
Métodos De Síntesis
Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% is synthesized by the reaction of trifluoromethylphenyl boronic acid with carbon dioxide in the presence of a palladium catalyst. The reaction occurs at atmospheric pressure and room temperature, and the product is isolated in high yield. The reaction is reversible, and the product can be recycled for reuse.
Propiedades
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl] carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H6F12O3/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)31-13(30)32-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSGVRUDOVGSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)OC(=O)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H6F12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[3,5-di(trifluoromethyl)phenyl] carbonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-6-methylH-imidazo[1,2-a]pyridine](/img/structure/B6357650.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6357656.png)



![(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6357692.png)
![tert-Butyl 3-bromospiro[5H-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid](/img/structure/B6357710.png)

